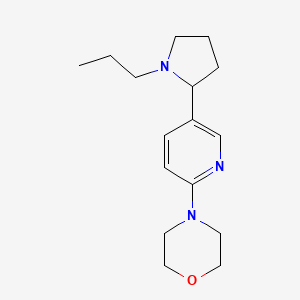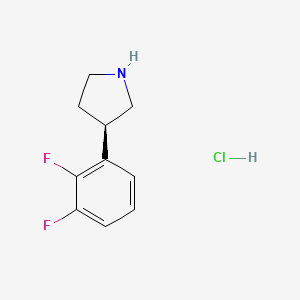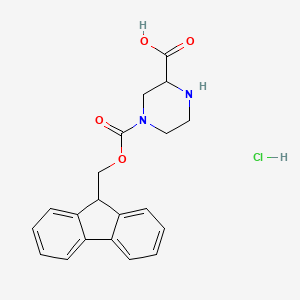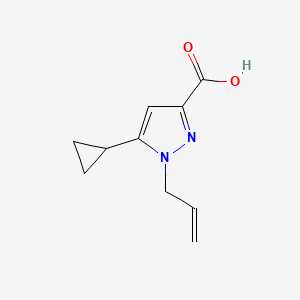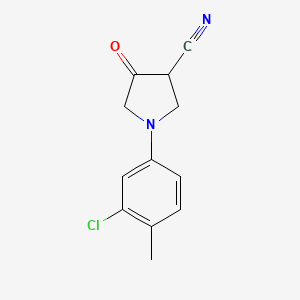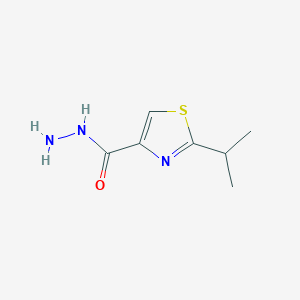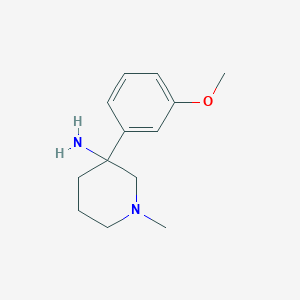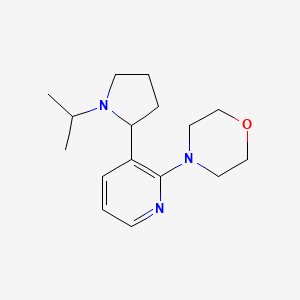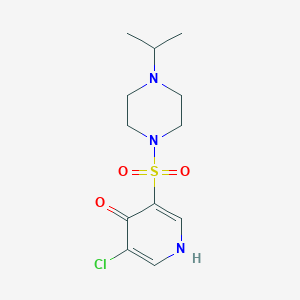![molecular formula C14H29N3O B11804564 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one is a complex organic compound that belongs to the class of amines This compound is characterized by its intricate structure, which includes an amino group, a methyl group, and a pyrrolidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with an amine under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Common industrial methods include continuous flow synthesis and batch processing, where the compound is produced in large quantities and then purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
科学研究应用
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
作用机制
The mechanism of action of 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction.
相似化合物的比较
Similar Compounds
2-amino-2-methyl-1-propanol: This compound shares a similar amino group but has a simpler structure.
2-amino-1-propanol: Another related compound with a similar functional group but different molecular arrangement.
Uniqueness
What sets 2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one apart is its complex structure, which imparts unique chemical and biological properties
属性
分子式 |
C14H29N3O |
|---|---|
分子量 |
255.40 g/mol |
IUPAC 名称 |
2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-8-6-7-12(17)9-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12-,13?/m0/s1 |
InChI 键 |
ZKNRGUMMEURXAM-UEWDXFNNSA-N |
手性 SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(C)C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


